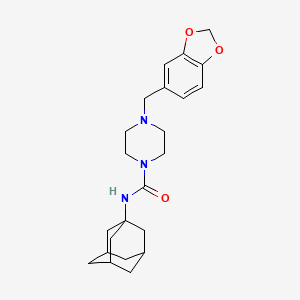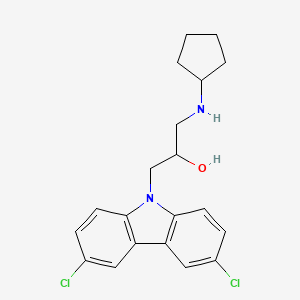![molecular formula C21H22ClN5O2S B4065193 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide](/img/structure/B4065193.png)
2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide
説明
The compound contains several functional groups including an acetylamino group, a phenyl group, a triazole ring, a thioether linkage, and a chlorophenyl group. These groups could potentially contribute to the reactivity and properties of the compound .
Molecular Structure Analysis
The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, could contribute to the stability of the compound. The phenyl rings could participate in π-π stacking interactions, which could influence the compound’s behavior in a biological context .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions depending on the conditions. For example, the acetylamino group could be hydrolyzed under acidic or basic conditions to yield an amine and an acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and its overall charge could influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Cyclization
Compounds structurally related to the specified chemical have been synthesized through different methods, including copper catalytic anionarylation and cyclization processes. These methods have led to the creation of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment. Such compounds have been tested for their antimicrobial properties, showcasing their potential in creating new antimicrobial agents (Baranovskyi et al., 2018).
Antimicrobial and Antifungal Applications
Research has demonstrated that derivatives of structurally similar compounds exhibit significant antimicrobial and antifungal activities. This highlights their potential utility in the development of new treatments for infectious diseases. The synthesis of formazans from Mannich base derivatives, for example, has shown moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014).
Anticancer Potential
Certain derivatives have been investigated for their anticancer properties, emphasizing the role of thiazole and 1,3,4-thiadiazole derivatives in cancer research. These compounds have been evaluated for their efficacy against specific cancer cell lines, indicating the potential for developing novel anticancer therapies (Gomha et al., 2017).
Chemical Properties and Reactions
The study of the regiospecific electrophilic substitution and the synthesis of related compounds has provided insights into their chemical properties and reactions. These findings contribute to the broader understanding of how such compounds can be manipulated and used in various scientific applications, from the synthesis of novel compounds to the exploration of their potential biological activities (Smith et al., 1995).
将来の方向性
特性
IUPAC Name |
2-[[5-(4-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-4-18(20(29)24-17-11-7-15(22)8-12-17)30-21-26-25-19(27(21)3)14-5-9-16(10-6-14)23-13(2)28/h5-12,18H,4H2,1-3H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCKTCWOPMXDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-sec-butylphenoxy)-N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B4065115.png)
![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B4065122.png)
![6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4065129.png)

![4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065144.png)

![2-(2-methoxyphenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4065156.png)
![ethyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065164.png)
![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4065181.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4065182.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4065190.png)
![3-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-2,4-imidazolidinedione](/img/structure/B4065202.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4065205.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065212.png)